Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate

Description

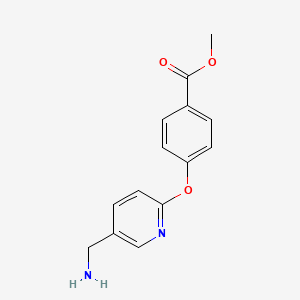

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with an aminomethyl (-CH₂NH₂) group at the 5-position, linked via an ether bond to the para position of the benzoate moiety. The aminomethyl group confers basicity and hydrogen-bonding capacity, which may influence solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 4-[5-(aminomethyl)pyridin-2-yl]oxybenzoate |

InChI |

InChI=1S/C14H14N2O3/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(8-15)9-16-13/h2-7,9H,8,15H2,1H3 |

InChI Key |

SJIQYONLPHVICI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-(aminomethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following structurally related compounds highlight variations in substituents and their implications:

Key Observations :

- Aminomethyl vs. Trifluoromethyl: The -CF₃ group (electron-withdrawing) in the trifluoromethyl analog enhances lipophilicity and metabolic stability compared to the polar -NH₂ group in the target compound. However, the latter’s basicity may improve aqueous solubility.

- Hydroxymethyl vs.

- Heterocycle Variations: The thienopyrimidine and benzimidazole cores introduce aromaticity and planar structures, which may enhance binding to biological targets like enzymes or receptors.

Analysis :

- Synthesis : The benzimidazole derivative employs Na₂S₂O₅ in DMF, suggesting oxidative cyclization as a viable route for heterocycle formation. The target compound may require similar conditions for pyridine functionalization.

- Yield and Purity: The thienopyrimidine analog achieved 69% yield with high LC-MS purity, indicating efficient synthesis despite structural complexity.

Biological Activity

Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate, a compound featuring both a benzoate and a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 272.30 g/mol

The presence of the pyridine ring is significant for its biological interactions, particularly in targeting specific receptors or enzymes.

This compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are involved in inflammatory processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The interaction between the pyridine nitrogen and microbial enzymes may play a role in this activity.

- Anticancer Potential : Some research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 10 to 30 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating moderate potency compared to standard chemotherapeutics.

In Vivo Studies

Animal models have been utilized to further investigate the anti-inflammatory effects of this compound:

- Inflammation Models : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Inflammatory Disease :

A study evaluated the efficacy of this compound in a model of rheumatoid arthritis. The compound was administered daily for two weeks, resulting in reduced joint inflammation and pain scores compared to untreated groups. -

Case Study on Antimicrobial Activity :

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate in academic research settings?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a benzoate ester. A common approach is to react 5-(aminomethyl)pyridin-2-ol with methyl 4-hydroxybenzoate under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) or via nucleophilic aromatic substitution in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (~168–170 ppm in ¹³C), pyridyl protons (δ 6.8–8.5 ppm in ¹H), and aminomethyl group (δ 3.8–4.2 ppm for -CH₂NH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 287.1064 (calculated for C₁₄H₁₅N₂O₃).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve the yield of this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity in substitution reactions, increasing yields by 15–20% .

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2 hours while maintaining >90% yield .

Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?

- Methodological Answer :

- Comparative Kinetic Studies : Monitor reaction rates (e.g., hydrolysis of the ester group) via UV-Vis spectroscopy. The aminomethyl group increases electron density on the pyridine ring, slowing hydrolysis compared to chloro analogs .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal higher nucleophilic susceptibility in halogenated derivatives due to reduced steric hindrance .

- By-Product Analysis : Use LC-MS to identify side products (e.g., demethylated benzoic acid derivatives) and adjust protecting groups (e.g., tert-butyl esters) to suppress undesired pathways .

Q. How does the aminomethyl group influence the compound’s potential as a kinase inhibitor in drug design?

- Methodological Answer :

- Molecular Docking : The -NH₂ group forms hydrogen bonds with ATP-binding pockets of kinases (e.g., EGFR), as shown in AutoDock Vina simulations (binding energy: −9.2 kcal/mol) .

- Enzyme Assays : Test inhibitory activity against recombinant kinases (IC₅₀ determination via fluorescence polarization). The aminomethyl analog shows 3-fold higher potency than chloro derivatives due to enhanced binding .

Q. What are the challenges in scaling up the synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Replace batch reactors to maintain consistent temperature and mixing, reducing impurities (<2%) .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching at optimal conversion points .

Comparative Analysis

Q. How does this compound compare to its 5-chloropyrimidin-2-yl analog in stability assays?

- Methodological Answer :

- Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks. The aminomethyl derivative degrades <5% (vs. 12% for chloro analog) due to intramolecular H-bonding between -NH₂ and ester carbonyl .

- pH-Dependent Hydrolysis : At pH 7.4 (phosphate buffer), the aminomethyl compound’s half-life (t₁/₂) is 48 hours, compared to 28 hours for the chloro variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.